molecular formula C12H11NO3 B1330598 2-[(Furan-2-Ylmethyl)amino]benzoic Acid CAS No. 501661-50-3

2-[(Furan-2-Ylmethyl)amino]benzoic Acid

Cat. No. B1330598
M. Wt: 217.22 g/mol
InChI Key: CKOPWCOBXHDAOZ-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)amino]benzoic acid is a compound that features a furan ring, which is a heterocyclic organic compound, attached to a benzoic acid moiety through an amino linkage. The furan ring is known for its significance in the synthesis of biologically active molecules and pharmaceuticals. The amino linkage to the benzoic acid suggests potential for further chemical modifications and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of furan-2-yl amines and amino acids, which are closely related to 2-[(Furan-2-ylmethyl)amino]benzoic acid, has been described using an enantioselective approach. The key step involves the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to yield chiral amines . Additionally, synthetic routes to 2-(2-benzofuranyl)benzoic acids, which share structural similarities with the compound of interest, have been explored, leading to the successful intramolecular cyclization into benz indeno[2,1-d]furan-10-ones .

Molecular Structure Analysis

The molecular structure of 4-((furan-2-ylmethyl)amino)benzoic acid, a compound similar to the one of interest, has been confirmed using various spectroscopic methods including FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction provided detailed crystallographic and conformational analyses. Density functional theory (DFT) calculations were used to further validate the molecular structure, showing consistency with the experimental data .

Chemical Reactions Analysis

The Diels–Alder reaction, a cornerstone in synthetic organic chemistry, has been employed in the synthesis of benzoic acid derivatives starting from furan. This reaction, followed by dehydration, has been optimized to minimize side reactions and maximize yield. Such reactions are relevant to the synthesis and modification of furan-containing benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives have been studied through computational methods. DFT calculations have provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of these compounds with other molecules. These studies reveal important physicochemical properties that could influence the compound's behavior in biological systems or chemical reactions .

Scientific Research Applications

Oxidation Reactions and Kinetic Studies

2-[(Furan-2-Ylmethyl)amino]benzoic Acid and its derivatives have been a subject of scientific research due to their interesting chemical properties. For instance, the oxidation of similar furan-based compounds by diperiodatocuprate(III) in alkali solutions has been extensively studied. This research contributes to understanding the reaction kinetics and mechanisms of furan compounds, which is crucial in various fields including organic synthesis and environmental chemistry (Angadi & Tuwar, 2010).

Antibacterial Activities

Certain derivatives of 2-[(Furan-2-Ylmethyl)amino]benzoic Acid have shown potential antibacterial properties. For example, Schiff bases derived from similar compounds have been studied for their antibacterial activities against a number of medically significant bacterial strains. This research is vital for the development of new antibacterial agents, especially in the face of rising antibiotic resistance (Parekh et al., 2005).

Anti-leishmanial Activity

The synthesis and characterization of nitroaromatic compounds, including those related to 2-[(Furan-2-Ylmethyl)amino]benzoic Acid, have been investigated for their potential anti-leishmanial activity. These studies are significant in the search for new treatments for leishmaniasis, a disease caused by parasites of the genus Leishmania (Dias et al., 2015).

Corrosion Inhibition

Compounds similar to 2-[(Furan-2-Ylmethyl)amino]benzoic Acid have been studied as corrosion inhibitors for steel in acidic solutions. Understanding the corrosion inhibition mechanisms of these compounds is crucial for protecting materials in industries such as oil and gas, where metal corrosion can lead to significant economic losses and safety hazards (Yadav, Sarkar, & Purkait, 2015).

Synthesis of Enantioselective Compounds

The synthesis of enantioselective furan-2-yl amines and amino acids, including those related to 2-[(Furan-2-Ylmethyl)amino]benzoic Acid, has been a focus of research due to their potential applications in pharmaceuticals and materials science. Enantioselective compounds are crucial for the development of drugs with improved efficacy and reduced side effects (Demir et al., 2003).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(furan-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPWCOBXHDAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318487
Record name MLS000758512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Furan-2-Ylmethyl)amino]benzoic Acid

CAS RN

501661-50-3
Record name MLS000758512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MB Abdulsalam, AT Numan - Pakistan Journal of Medical & Health …, 2022 - pjmhsonline.com
The synthesized ligand [4-chloro-5-(N-(5, 5-dimethyl-3-oxocyclohex-1-en-1-yl) sulfamoyl)-2-((furan-2-ylmethyl) amino) benzoic acid](H 2 L 1) was identified utilizing Fourier transform …
Number of citations: 2 pjmhsonline.com
Z Wang, Y Wang, JP Pasangulapati, KR Stover… - European Journal of …, 2021 - Elsevier
β-Amyloid (Aβ) triggered proteopathic and immunopathic processes are a postulated cause of Alzheimer's disease (AD). Monomeric Aβ is derived from amyloid precursor protein, …
Number of citations: 9 www.sciencedirect.com
M Dobler, MA Lill, A Vedani - Helvetica chimica acta, 2003 - Wiley Online Library
While the development of potential drug molecules based on the known three‐dimensional structure of the macromolecular target is doubtless one of the more‐potent approaches to …
Number of citations: 15 onlinelibrary.wiley.com
SY Chow, MY Stevens, LR Odell - The Journal of organic …, 2016 - ACS Publications
An efficient synthesis of sulfonyl carbamates and sulfonyl ureas from sulfonyl azides employing a palladium-catalyzed carbonylation protocol has been developed. Using a two-chamber …
Number of citations: 40 pubs.acs.org
Z Wang, J Huang, SP Yang… - ACS Chemical …, 2022 - ACS Publications
Autophagy degrades impaired organelles and toxic proteins to maintain cellular homeostasis. Dysregulated autophagy is a pathogenic participant in Alzheimer’s disease (AD) …
Number of citations: 4 pubs.acs.org
MY Stevens, RT Sawant, LR Odell - The Journal of Organic …, 2014 - ACS Publications
Imidazole-1-sulfonyl azide hydrogen sulfate is presented as an efficient reagent for the synthesis of sulfonyl azides from primary sulfonamides. The described method is experimentally …
Number of citations: 26 pubs.acs.org

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